molecular formula C12H14O4 B14458332 Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate CAS No. 67770-59-6

Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate

Cat. No.: B14458332
CAS No.: 67770-59-6
M. Wt: 222.24 g/mol
InChI Key: JTBHBFGHWBSLFU-UHFFFAOYSA-N
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Description

Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS: 4739-94-0) is a bicyclic heterocyclic compound featuring a 1,4-benzodioxine core substituted with a methyl group at position 3 and an ethyl ester at position 2. Its molecular formula is C₁₂H₁₄O₄, with a molecular weight of 234.24 g/mol. Key physical properties include a density of 1.207 g/cm³, boiling point of 287.2°C, and flash point of 123.6°C . The compound is structurally characterized by a fused benzene ring and a 1,4-dioxane ring, with the ester and methyl groups influencing its reactivity and applications in medicinal and materials chemistry.

Properties

IUPAC Name

ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-3-14-12(13)11-8(2)15-9-6-4-5-7-10(9)16-11/h4-8,11H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JTBHBFGHWBSLFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C(OC2=CC=CC=C2O1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40293691
Record name Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

222.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67770-59-6
Record name NSC91517
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=91517
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40293691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate typically involves the following steps:

    Formation of the Benzodioxine Ring: The benzodioxine ring can be synthesized via ring-closing metathesis using a nitro-Grela catalyst at ppm levels. This step ensures the formation of the dioxine ring fused with the benzene ring.

    Introduction of the Methyl Group: The methyl group is introduced through a methylation reaction, often using methyl iodide (CH₃I) as the methylating agent.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol (C₂H₅OH) in the presence of a strong acid catalyst such as sulfuric acid (H₂SO₄) to form the ethyl ester.

Industrial Production Methods

Industrial production of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of high-purity reagents and catalysts is crucial to achieve high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride (LiAlH₄) can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles such as amines or alcohols replace the ethoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Amines or alcohols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Amides or esters with different alkoxy groups.

Scientific Research Applications

Ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxylate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes and receptors involved in various biological processes, such as inflammation and cell proliferation.

    Pathways Involved: It may modulate signaling pathways such as the MAPK/ERK pathway, which is involved in cell growth and differentiation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 1,4-Benzodioxine Derivatives

The following table summarizes key structural analogues and their distinguishing features:

Compound Name CAS Number Molecular Formula Substituents/Modifications Similarity Index Key References
2,3-Dihydrobenzo[b][1,4]dioxine-2-carboxylic acid 3663-80-7 C₁₀H₈O₄ Carboxylic acid at position 2 0.94
(S)-1,4-Benzodioxane-2-carboxylic acid 70918-54-6 C₁₀H₁₀O₄ Stereospecific carboxylic acid (S-enantiomer) 0.94
Ethyl 2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate 261767-10-6 C₁₂H₁₂O₄ Ethyl ester at position 5 (vs. position 2) 0.64
Methyl 2,3-dihydro-1,4-benzodioxine-3-carboxylate 3663-79-4 C₁₁H₁₂O₄ Methyl ester (vs. ethyl) at position 3 N/A
Key Observations:
  • Substituent Position : Moving the ester group from position 2 (target compound) to position 5 (CAS 261767-10-6) reduces structural similarity to 0.64, indicating significant electronic and steric differences .
  • Ester Group Variation : Replacing the ethyl ester with a methyl group (CAS 3663-79-4) alters lipophilicity and metabolic stability, impacting pharmacological profiles .

Comparison with Benzoxazine Derivatives

Benzoxazines, which replace one oxygen atom in the dioxane ring with nitrogen, exhibit distinct reactivity and applications:

Compound Name CAS/Reference Molecular Formula Key Features Synthesis Method
Ethyl 4-Benzyl-6-chloro-3,4-dihydro-2H-1,4-benzoxazine-2-carboxylate 7b (Ev1) C₁₈H₁₈ClNO₃ Chloro and benzyl substituents; benzoxazine core Condensation of aminophenol with ethyl 2,3-dibromopropanoate
Ethyl 4-Acetyl-3,4-dihydro-6-methyl-2H-1,4-benzoxazine-2-carboxylate 8d (Ev4) C₁₅H₁₇NO₅ Acetyl and methyl groups; IR ν1756 cm⁻¹ (ester CO) Acetylation of 3,4-dihydro-1,4-benzoxazine precursors
Key Differences:
  • Reactivity : Benzoxazines (e.g., 7b, 8d) undergo regioselective formylation and acetylation more readily than benzodioxines due to the nucleophilic nitrogen .
  • Spectroscopic Signatures : The benzoxazine ester carbonyl IR stretch (e.g., 1741 cm⁻¹ in 7b) is slightly lower than benzodioxine esters (~1750 cm⁻¹), reflecting electronic differences .
Notes:
  • Methyl Ester Analogue : The methyl derivative (CAS 3663-79-4) has a lower molecular weight and altered solubility, making it less suitable for prolonged biological studies due to higher volatility .
  • Thermal Stability : Higher boiling points in ethyl esters (vs. methyl) correlate with stronger van der Waals interactions .

Biological Activity

Ethyl 3-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxylate (CAS 67770-59-6) is a chemical compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the following properties:

  • Molecular Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : 222.2372 g/mol
  • Structural Features : The compound includes a benzodioxane moiety and an ethyl ester functional group, enhancing its reactivity and biological potential .

Mechanisms of Biological Activity

The biological activity of this compound is attributed to several mechanisms:

  • Anticancer Activity :
    • Studies have indicated that compounds with similar structures can exhibit pro-apoptotic effects on various cancer cell lines. For instance, related benzodioxane derivatives have shown efficacy in inducing apoptosis in hematological malignancies and solid tumors by targeting microtubules and inhibiting autophagy .
    • A structure-activity relationship (SAR) analysis demonstrated that modifications in the benzodioxane scaffold could enhance anticancer properties .
  • Autophagy Inhibition :
    • This compound may also function as an autophagy inhibitor. Inhibition of autophagic flux has been linked to increased sensitivity of cancer cells to chemotherapy agents, suggesting a potential combinatorial therapeutic strategy .

Case Study 1: Anticancer Efficacy

In a study evaluating the efficacy of various benzodioxane derivatives against colon cancer cells, this compound was tested alongside other compounds. The findings revealed that this compound exhibited significant cytotoxicity against cancer cells through both apoptosis induction and autophagy modulation .

Case Study 2: Structural Modifications

Research focused on the synthesis of hybrid compounds incorporating the benzodioxane structure revealed that specific substitutions at the methyl position could enhance biological activity. Compounds with similar scaffolds were tested for their ability to inhibit tumor growth in vivo, demonstrating promising results for further development into therapeutic agents .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique features of this compound compared to related compounds:

Compound NameCAS NumberSimilarity IndexUnique Features
Ethyl 1,4-benzodioxane-2-carboxylate1512260.89Lacks methyl group at position 3
Methyl 2,3-dihydrobenzo[b][1,4]dioxine-2-carboxylate1991070.87Different ester group
Ethyl 2,3-dihydrobenzo[1,4]dioxine-2-carboxylate47390.94Variation in dioxane structure
(S)-1,4-Benzodioxane-2-carboxylic acid709181.00Stereochemical variation

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